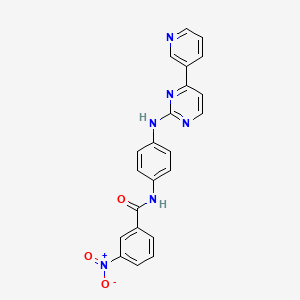

3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

CAS No.:

Cat. No.: VC13647059

Molecular Formula: C22H16N6O3

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H16N6O3 |

|---|---|

| Molecular Weight | 412.4 g/mol |

| IUPAC Name | 3-nitro-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

| Standard InChI | InChI=1S/C22H16N6O3/c29-21(15-3-1-5-19(13-15)28(30)31)25-17-6-8-18(9-7-17)26-22-24-12-10-20(27-22)16-4-2-11-23-14-16/h1-14H,(H,25,29)(H,24,26,27) |

| Standard InChI Key | WMICEFKIAMSLIC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, 3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, systematically describes its structure:

-

A benzamide backbone substituted with a nitro group (-NO₂) at the 3-position.

-

An amide linkage connects the benzamide to a para-substituted phenyl group.

-

The phenyl group is further functionalized with a 4-(pyridin-3-yl)pyrimidin-2-ylamino moiety, comprising a pyrimidine ring linked to a pyridine ring .

Molecular Formula and Weight

Structural Representation

The SMILES notation (O=C(NC1=CC=C(NC2=NC=CC(C3=CC=CN=C3)=N2)C=C1)C4=CC=CC([N+]([O-])=O)=C4) confirms the connectivity of aromatic rings and functional groups .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for this compound is documented in the provided sources, analogous methods for related benzamide-pyrimidine hybrids offer insights. For example, microwave-assisted coupling reactions—such as those described in EP3333162A1 for synthesizing structurally similar imatinib precursors—highlight modern techniques for constructing pyrimidine-amine linkages . Key parameters from such methods include:

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Temperature | 300–773 K | |

| Microwave Power Density | 1 W/cm³ to 1 MW/cm³ | |

| Solvent | Dimethyl sulfoxide (DMSO) | |

| Pressure | 1–50 MPa |

These conditions enable rapid, high-yield formation of pyrimidine intermediates, suggesting potential applicability to the target compound’s synthesis.

Purification and Characterization

Physicochemical Properties

Spectroscopic Data

-

UV-Vis: Expected absorption maxima in the 250–300 nm range (aromatic π→π* transitions).

-

IR: Peaks near 1650 cm⁻¹ (amide C=O stretch) and 1520 cm⁻¹ (nitro N-O stretch) .

Biological Activity and Mechanisms

Bioassay Applications

Pharmaceutical Relevance

Role in Drug Development

As a research compound, this benzamide derivative serves as:

-

A building block for synthesizing kinase inhibitors.

-

A probe for studying structure-activity relationships in nitro-aromatic systems.

Patent Landscape

While no patents directly claim this compound, EP3333162A1 demonstrates industrial interest in analogous pyrimidine-amine derivatives for API synthesis .

Future Research Directions

-

Synthetic Optimization: Develop scalable, solvent-free routes using flow chemistry or biocatalysis.

-

Pharmacological Profiling: Evaluate kinase inhibition efficacy and selectivity in in vitro models.

-

Toxicological Studies: Assess acute and chronic toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume